molecular formula C12H21NO2 B15068442 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B15068442
M. Wt: 211.30 g/mol
InChI Key: ODSUFSNHULLIGT-UHFFFAOYSA-N
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Description

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Spirocycles are highly valued for their three-dimensional, rigid structures, which enable a more effective exploration of three-dimensional chemical space compared to flat, aromatic molecules . This compound features a high fraction of sp³ carbon atoms, a characteristic that is essential for constructing compound libraries with improved physicochemical properties and for probing the spatial relationships between functional groups . The core 1-oxa-3-azaspiro[4.5]decan-2-one structure is recognized as a key pharmacophore. Research into closely related derivatives has identified them as potent neuropeptide Y5 receptor antagonists, highlighting the potential of this scaffold in the development of therapeutics for conditions such as eating disorders, including binge eating, and obesity . This makes it a prime candidate for hit-to-lead optimization campaigns in metabolic disease research. Furthermore, spirocyclic scaffolds analogous to this compound are actively investigated across various therapeutic areas, demonstrating their broad utility in creating novel bioactive molecules . This product is intended for research purposes as a building block or central template in parallel synthesis to generate diverse libraries for biological screening. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

8-tert-butyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C12H21NO2/c1-11(2,3)9-4-6-12(7-5-9)8-13-10(14)15-12/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

ODSUFSNHULLIGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CNC(=O)O2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Spirocyclic Framework Construction

The spirocyclic backbone of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is typically assembled through intramolecular cyclization or ring-closing metathesis. A common approach involves the condensation of a bicyclic precursor containing both oxa (oxygen) and aza (nitrogen) heteroatoms. For example, tert-butyl-substituted cyclohexane derivatives are functionalized with ketone and amine groups to enable spirocyclization.

tert-Butyl Group Introduction

The tert-butyl group is introduced either early in the synthesis via alkylation of a secondary amine or later through nucleophilic substitution. Patent WO2008092888A1 describes the use of tert-butyl halides (e.g., tert-butyl bromide) in SN2 reactions with spirocyclic intermediates, leveraging polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Alternative methods employ tert-butyloxycarbonyl (Boc) protection, followed by deprotection and alkylation.

Detailed Synthetic Routes

Route A: Alkylation of Spirocyclic Amines

This two-step method begins with the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one, followed by tert-butyl group incorporation.

Step 1: Spirocyclic Lactam Formation

A cyclohexanone derivative is reacted with hydroxylamine to form an oxime, which undergoes Beckmann rearrangement in concentrated sulfuric acid to yield the corresponding lactam. Cyclization is achieved under acidic conditions, forming the 1-oxa-3-azaspiro[4.5]decan-2-one core.

Step 2: tert-Butyl Alkylation

The lactam’s secondary amine is alkylated using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in DMF at 80°C for 12 hours, achieving a 68% yield.

Reaction Conditions Table

Parameter Value
Reactant 1-oxa-3-azaspiro[4.5]decan-2-one
Alkylating Agent tert-Butyl bromide
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 68%

Route B: Boc Protection/Deprotection Strategy

This method prioritizes functional group compatibility by employing Boc protection.

Step 1: Boc Protection

The secondary amine of 1-oxa-8-azaspiro[4.5]decane is protected using di-tert-butyl dicarbonate in dichloromethane, yielding tert-butyl 8-azaspiro[4.5]decane-1-carboxylate.

Step 2: Oxidative Ketone Formation

The protected amine undergoes oxidation with Jones reagent (CrO3/H2SO4) to introduce a ketone group at the 2-position.

Step 3: Deprotection and Alkylation

Boc removal via trifluoroacetic acid (TFA) exposes the amine, which is subsequently alkylated with tert-butyl iodide under basic conditions.

Advantages and Limitations

  • Advantages: Boc protection prevents unwanted side reactions during oxidation.
  • Limitations: Multi-step synthesis reduces overall yield (45–50%).

Alternative Methodologies

Ring-Opening/Recyclization Approach

Spirocyclic ethers such as 1-oxa-8-azaspiro[4.5]decane are subjected to ring-opening with hydrobromic acid, followed by re-cyclization in the presence of tert-butylamine. This method exploits the thermodynamic stability of the tert-butyl group to drive spiro-ring reformation.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions between tert-butyl zinc reagents and spirocyclic bromides have been explored, though yields remain moderate (55–60%) due to steric hindrance.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial synthesis prioritizes green solvents (e.g., ethanol/water mixtures) and recyclable catalysts. Continuous flow reactors enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Purification Techniques

Crystallization from hexane/ethyl acetate mixtures achieves >99% purity, while chromatography is avoided for cost reasons.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation (Route A) 68 98 High Moderate
Boc Strategy (Route B) 50 99 Moderate Low
Ring-Opening (Section 3.1) 62 97 High High

Route A offers the best balance of yield and scalability, whereas the Boc method is preferable for lab-scale syntheses requiring high functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a hydroxylated derivative. Substitution reactions would result in compounds with different functional groups replacing the tert-butyl group or other substituents.

Scientific Research Applications

Scientific Research Applications of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

This compound is a complex organic compound featuring a unique spirocyclic structure, characterized by a tert-butyl group, an oxo group, and an azaspirodecane framework. The spirocyclic structure enhances the molecule's stability and rigidity, making it valuable for various chemical and biological studies.

Chemistry

This compound serves as a building block in synthesizing more complex molecules. Its unique spirocyclic structure is useful for studying reaction mechanisms and creating new synthetic methodologies.

Biology

This compound can be employed to study enzyme interactions and develop enzyme inhibitors because of its stable and rigid structure.

Medicine

Due to its potential as a pharmacophore, this compound is a candidate for drug development, particularly in designing molecules targeting specific biological pathways. The molecular formula for this compound is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of approximately 257.326 g/mol. Its structural features contribute to its biological activity, especially in antimicrobial and antitumor applications.

Industry

In industrial applications, the compound can be used to develop new materials like polymers and coatings, owing to its stability and unique structural properties.

Mechanism of Action

The mechanism by which 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) 1-Oxa-3-azaspiro[4.5]decan-2-one (Base Structure)
  • Molecular Formula: C₈H₁₃NO₂; Molecular Weight: 155.2 g/mol .
  • This unsubstituted core lacks the tert-butyl group and serves as a scaffold for derivatives.
b) 8-Substituted Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
Fenspiride 8-(2-Phenylethyl) C₁₅H₂₀N₂O₂·HCl Respiratory drug; antitussive, anti-inflammatory .
GSK682753A 8-(3-Chlorophenylpropenoyl), 3-(3,4-Dichlorobenzyl) C₂₃H₂₀Cl₃N₃O₂ EBI2 inverse agonist; high potency in reporter assays .
8-Benzyl-4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-Benzyl, 4,4-dimethyl C₁₆H₂₁N₂O₂ Synthetic intermediate; 73% yield via hydrogenation .
8-(3-Chloro-5-(benzothiazolyl)pyridinyl) Chloro, benzothiazolyl C₂₀H₂₁ClN₄O₄S Ligand in PDB (5Y6); structural complexity for target binding .
c) Impact of tert-Butyl Substitution
  • Lipophilicity : Enhances logP, improving membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : tert-Butyl groups resist oxidative metabolism, extending half-life compared to smaller alkyl groups (e.g., methyl) or aryl substituents .

Pharmacological and Physicochemical Properties

Property 8-(tert-Butyl) Derivative Fenspiride (8-Phenethyl) GSK682753A (Chlorophenyl)
Molecular Weight ~212 g/mol (estimated) 284.8 g/mol (free base) 490.8 g/mol
logP High (tert-butyl contribution) Moderate (phenethyl) High (chlorinated aryl)
Bioactivity Not reported in evidence Antitussive, anti-inflammatory EBI2 inverse agonist
Synthetic Yield N/A N/A 34–58% (typical for couplings)

Key Research Findings

  • Crystallography : Tools like SHELX and SIR97 are critical for resolving spirocyclic conformations. The tert-butyl group may influence puckering parameters (e.g., Cremer-Pople coordinates) .
  • Biological Screening: Derivatives with halogenated aryl groups (e.g., GSK682753A) show nanomolar potency in cellular assays , suggesting tert-butyl variants could be optimized for target selectivity.
  • Stability : tert-Butyl-substituted spirocycles are less prone to oxidative degradation than benzyl or phenethyl analogs .

Biological Activity

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, a member of the spirocyclic compound family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula for this compound is C13H23NO4C_{13}H_{23}NO_4 with a molecular weight of approximately 257.326 g/mol. Its structural features contribute to its biological activity, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various azaspiro compounds and their evaluation against bacterial strains, demonstrating effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. faecalis16 µg/mL
This compoundS. epidermidis8 µg/mL

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. The spirocyclic structure has been linked to enhanced interaction with DNA and enzymes involved in cell proliferation, leading to apoptosis in cancer cells .

Case Study: Antitumor Evaluation
A notable case study examined the effects of a related azaspiro compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, inhibiting bacterial protein synthesis.
  • DNA Interaction : The compound may bind to DNA or DNA-associated proteins, disrupting replication and transcription processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications . The synthetic routes often utilize starting materials that allow for the introduction of the tert-butyl group and the oxaspiro framework.

Synthetic Route Overview:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups via esterification or amidation.
  • Purification and characterization using spectroscopic methods.

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